molecular formula C11H22ClNO2 B7971414 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate

Cat. No.: B7971414
M. Wt: 235.75 g/mol
InChI Key: UAIZDVRSRAZBEE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is a chemical compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate typically involves the reaction of 2-adamantanone with formaldehyde and ammonia, followed by reduction and hydrochloride salt formation. The reaction conditions often include:

    Reagents: 2-adamantanone, formaldehyde, ammonia, reducing agents (e.g., sodium borohydride), hydrochloric acid.

    Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups enable the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantanamine hydrochloride
  • 2-Adamantanone
  • 1-Hydroxyadamantane

Uniqueness

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to other adamantane derivatives. Its combination of an aminomethyl group and a hydroxyl group makes it particularly versatile in chemical synthesis and biological research.

Properties

IUPAC Name

5-(aminomethyl)adamantan-2-ol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH.H2O/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;;/h7-10,13H,1-6,12H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIZDVRSRAZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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